molecular formula C63H73N11O9S2 B570396 H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 CAS No. 111857-96-6

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Cat. No. B570396
CAS RN: 111857-96-6
M. Wt: 1192.465
InChI Key: WASLGBPOQJKRMS-OIRFZPIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, also known as NT157, is a peptide that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic peptide that has been designed to target specific signaling pathways within cells, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

  • Formation of Mutagens by Amino-Carbonyl Reactions : A study investigated the formation of mutagens through amino-carbonyl reactions of amino acids, including Gly, Cys, and Lys, with sugars. These reactions led to mutation in Salmonella typhimurium, suggesting a potential mutagenic effect of amino acid and sugar interactions under specific conditions (Shinohara et al., 1983).

  • Structure of Murine Major Histocompatibility Complex Alloantigens : The amino-terminal residues of the murine histocompatibility antigen H-2Kb, including amino acids like Cys, Tyr, and Lys, have been studied. Understanding the structure of these alloantigens can provide insights into immune responses and potential therapeutic applications (Uehara et al., 1980).

  • Turn Structure for β-Hairpin Formation in Peptides : Research on β-hairpin formation in peptides has shown that specific amino acid sequences, including Arg, Trp, Tyr, and Lys, can lead to well-defined β-hairpin structures. This understanding aids in the development of peptide-based therapeutics (Nowick & Brower, 2003).

  • Chymotryptic-like Hydrolysis of Luliberin : A study examined the hydrolysis of the neuropeptide Luliberin, containing amino acids such as Tyr and Gly, by an adenohypophyseal enzyme. This research contributes to the understanding of hormone processing and regulation (Horsthemke & Bauer, 1981).

  • Conformationally Constrained Somatostatin Analogues : Research into cyclic, conformationally constrained peptides related to somatostatin, which include sequences like Cys, Tyr, and Lys, aims to develop selective and potent peptides for specific receptors. This has implications for the development of new drugs and understanding receptor biology (Pelton et al., 1986).

  • Structure-Activity Relationships of Gamma-MSH Analogues : A study on melanotropin bioactivities focused on the core sequence His-Phe-Arg-Trp, present in alpha-MSH. This research helps in understanding receptor-active conformations of pharmacophores and has potential therapeutic implications (Balse-Srinivasan et al., 2003).

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVMHKJQNYSYAL-ADEFNUOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](C6=CC7=CC=CC=C7C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H73N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acywkvca

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